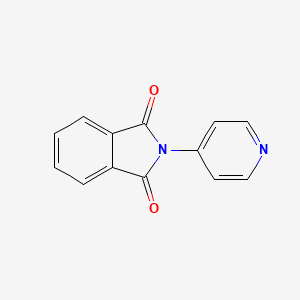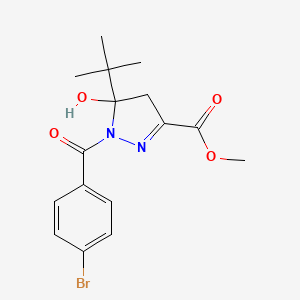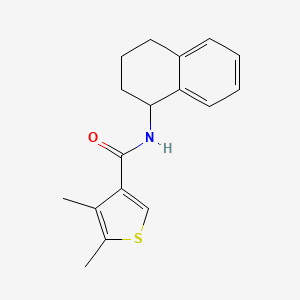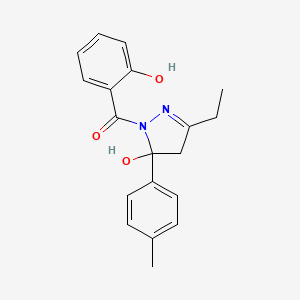
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. It was first synthesized by Sugen Inc. in 1998 and has since been extensively studied for its mechanism of action and biochemical effects.
作用機序
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione functions as a selective inhibitor of VEGFR-2, which is a key mediator of angiogenesis. It binds to the ATP-binding site of the receptor and prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This results in the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to the suppression of angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-Kit), which are involved in tumor growth and metastasis. 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis without affecting normal physiological processes. It is also relatively easy to synthesize and can be obtained in large quantities for use in in vitro and in vivo experiments. However, one limitation of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is its short half-life, which can limit its effectiveness in vivo. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of VEGFR-2 that can overcome the limitations of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. Another direction is the investigation of the combination of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential applications of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione in other diseases, such as pulmonary fibrosis and chronic kidney disease.
合成法
The synthesis of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione involves the condensation of 2-aminopyridine with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary hypertension, and diabetic retinopathy. It has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR, 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells and reduce the risk of metastasis.
特性
IUPAC Name |
2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-5-7-14-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVJOORLCCEGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridyl) Phthalimide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)
![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)


![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)
